N-[4-fluoro-2-(phenylacetyl)phenyl]-2-methylbenzamide
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Overview
Description
N-[4-fluoro-2-(phenylacetyl)phenyl]-2-methylbenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorine atom, a phenylacetyl group, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-fluoro-2-(phenylacetyl)phenyl]-2-methylbenzamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-nitrobenzene, phenylacetic acid, and 2-methylbenzoyl chloride.
Nitration and Reduction: The 4-fluoro-2-nitrobenzene undergoes nitration followed by reduction to yield 4-fluoro-2-aminobenzene.
Acylation: The 4-fluoro-2-aminobenzene is then acylated with phenylacetic acid to form 4-fluoro-2-(phenylacetyl)aniline.
Amidation: Finally, the 4-fluoro-2-(phenylacetyl)aniline is reacted with 2-methylbenzoyl chloride under appropriate conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-fluoro-2-(phenylacetyl)phenyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
N-[4-fluoro-2-(phenylacetyl)phenyl]-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-fluoro-2-(phenylacetyl)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-fluoro-2-(phenylacetyl)phenyl]-4-methylbenzamide
- N-[4-fluoro-2-(phenylacetyl)phenyl]-3-methylbenzamide
Uniqueness
N-[4-fluoro-2-(phenylacetyl)phenyl]-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H18FNO2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[4-fluoro-2-(2-phenylacetyl)phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C22H18FNO2/c1-15-7-5-6-10-18(15)22(26)24-20-12-11-17(23)14-19(20)21(25)13-16-8-3-2-4-9-16/h2-12,14H,13H2,1H3,(H,24,26) |
InChI Key |
KSYMWACPTXXAPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)F)C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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